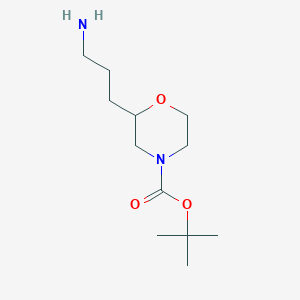
Chloro-(4-cyano-1-naphthyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-(4-cyano-1-naphthyl)methane is a chemical compound with the molecular formula C12H8ClN . It is a complex organic compound that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of Chloro-(4-cyano-1-naphthyl)methane could involve several steps. One possible method is the catalytic protodeboronation of pinacol boronic esters . Another approach involves the formation of C-CN bonds, which is a common strategy in diverse chemical reactions . The synthesis process could also involve the use of non-toxic cyanide sources and cyanating agents .Molecular Structure Analysis
The molecular structure of Chloro-(4-cyano-1-naphthyl)methane is determined by its molecular formula, C12H8ClN . Detailed structural analysis would require more specific information or advanced analytical techniques .Chemical Reactions Analysis
Chloro-(4-cyano-1-naphthyl)methane can participate in various chemical reactions. For instance, it can undergo C-CN bond formation, a common strategy in diverse chemical reactions . It can also be involved in reactions with non-toxic cyanide sources and cyanating agents .Scientific Research Applications
Catalytic Applications
- Methane Conversion : One key application area is in the catalytic conversion of methane to benzene and naphthalene, utilizing catalysts such as Mo/HZSM-5. The process involves the direct conversion of methane, highlighting the catalyst's efficiency in transforming methane to higher aromatic hydrocarbons under certain conditions, pointing towards applications in energy and chemical feedstock production (Liu et al., 1999).
Environmental Implications
- Pollutant Degradation : Research on methane monooxygenase from Methylosinus trichosporium OB3b shows its capability to oxidize chlorinated, fluorinated, and brominated alkenes, including trichloroethylene (TCE), a groundwater contaminant. This highlights its potential in environmental remediation applications (Fox et al., 1990).
Material Science
- Metal-Organic Frameworks (MOFs) : Research into the adsorption of chlorinated methanes in MOFs, such as Ni2(ndc)2(dabco), demonstrates the significance of London dispersion interactions in host-guest chemistry, influencing the development of materials for gas storage and separation applications (Melix et al., 2020).
Energy and Fuels
- Synthesis Gas to Olefins : Cobalt carbide nanoprisms have shown promise in catalyzing the Fischer-Tropsch to olefins (FTO) process, offering a pathway to produce lower olefins from syngas with minimal methane byproduct. This is critical for the sustainable production of basic chemical building blocks from alternative feedstocks such as coal, biomass, and natural gas (Zhong et al., 2016).
Safety And Hazards
Future Directions
The future research directions for Chloro-(4-cyano-1-naphthyl)methane could involve exploring new synthesis methods, studying its reactivity in different chemical reactions, and investigating its potential applications in various fields . Further studies could also focus on improving the safety and environmental impact of its production and use .
properties
IUPAC Name |
4-(chloromethyl)naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDJWIIALQYVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-(4-cyano-1-naphthyl)methane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)
![N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2823389.png)
![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)
![N-(4-ethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2823396.png)




![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid](/img/structure/B2823404.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)